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Introduction

Selitrectinib (formerly LOXO-195 or BAY 2731954) is a next-generation, selective inhibitor of
Tropomyosin Receptor Kinase (TRK) designed to overcome acquired resistance to first-
generation TRK inhibitors.[1] It targets cancers harboring Neurotrophic Tyrosine Receptor
Kinase (NTRK) gene fusions.[1] Assessing the therapeutic efficacy of Selitrectinib in preclinical
models is crucial for its development. In vivo imaging techniques offer a non-invasive,
longitudinal, and quantitative approach to monitor treatment response, providing valuable
insights into the pharmacodynamics and anti-tumor activity of Selitrectinib.

These application notes provide an overview and detailed protocols for utilizing various in vivo
imaging modalities to assess the efficacy of Selitrectinib in preclinical cancer models.

Selitrectinib's Mechanism of Action and Signaling
Pathway

Selitrectinib is a potent inhibitor of TRKA, TRKB, and TRKC kinases, which are encoded by the
NTRK1, NTRK2, and NTRK3 genes, respectively. In cancers with NTRK fusions, the resulting
chimeric TRK proteins are constitutively active, leading to uncontrolled cell proliferation and
survival through downstream signaling pathways, primarily the mitogen-activated protein kinase
(MAPK) and phosphoinositide 3-kinase (PI3K)/AKT pathways. Selitrectinib blocks the ATP-
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binding site of the TRK kinase domain, thereby inhibiting its activity and downstream signaling,
ultimately leading to tumor growth inhibition.
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Selitrectinib inhibits the TRK signaling pathway.
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Recommended In Vivo Imaging Modalities

The choice of imaging modality depends on the specific research question, available
resources, and the tumor model. For assessing Selitrectinib's efficacy, the following techniques
are highly recommended:

» Bioluminescence Imaging (BLI): A highly sensitive method for tracking tumor growth and
burden in animals implanted with luciferase-expressing cancer cells. It is ideal for
longitudinal studies monitoring treatment response.

e Positron Emission Tomography (PET): A quantitative imaging technique that can assess
metabolic activity and cell proliferation.

o [BF]FDG-PET: Measures glucose metabolism, which is often elevated in cancer cells. A
decrease in [*8F]FDG uptake can be an early indicator of treatment response.

o [BF]FLT-PET: Measures cell proliferation by tracking the uptake of the thymidine analog,

fluorothymidine.

» Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical images and can
also provide functional information.

o T2-weighted MRI: Offers excellent soft-tissue contrast for visualizing tumor morphology

and volume.

o Dynamic Contrast-Enhanced MRI (DCE-MRI): Assesses tumor vascularity and
permeability, which can be altered by anti-cancer therapies.

Quantitative Data Summary

While specific preclinical imaging data for Selitrectinib is not widely published, the following
table summarizes representative quantitative data from clinical studies of other TRK inhibitors
(Larotrectinib and Entrectinib) and a preclinical study of an EGFR inhibitor using MRI. This data
provides an indication of the types of quantitative endpoints that can be measured.
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Experimental Protocols
Bioluminescence Imaging (BLI) Protocol

This protocol is designed for monitoring the effect of Selitrectinib on the growth of luciferase-
expressing tumors in a xenograft mouse model.
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Experimental workflow for BLI.

Materials:

Immunodeficient mice (e.g., NOD/SCID or athymic nude)

Cancer cell line harboring an NTRK fusion and stably expressing firefly luciferase

Selitrectinib

Vehicle control (e.g., 0.5% methylcellulose)
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e D-luciferin

 Invivo imaging system (e.g., IVIS)
e Anesthesia system (isoflurane)
Procedure:

o Tumor Cell Implantation: Subcutaneously inject luciferase-expressing tumor cells into the
flank of each mouse.

e Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and/or baseline
BLI.

e Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize
mice into treatment and control groups.

e Drug Administration: Administer Selitrectinib orally to the treatment group and vehicle to the
control group at the desired dose and schedule.

» Bioluminescence Imaging:

(¢]

Anesthetize mice with isoflurane.

[¢]

Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.

[¢]

Acquire bioluminescent images at the peak signal time (typically 10-15 minutes post-
injection).

[e]

Repeat imaging at regular intervals (e.g., weekly) to monitor tumor response.
o Data Analysis:

o Draw regions of interest (ROIs) around the tumors to quantify the bioluminescent signal
(total flux in photons/second).

o Compare the change in photon flux over time between the Selitrectinib-treated and control
groups.
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[*8F]FDG-PET Imaging Protocol

This protocol outlines the use of [*®F]FDG-PET to assess the metabolic response of tumors to

Selitrectinib treatment.
Procedure:

e Animal Preparation: Fast mice for 6-8 hours before [*8F]FDG injection to reduce background

signal.
» Radiotracer Injection: Administer [*8F]FDG (e.g., 5-10 MBQ) via tail vein injection.

o Uptake Period: Anesthetize the mice and keep them warm for the uptake period (typically 60
minutes) to minimize non-specific tracer uptake.

e PET/CT Imaging:
o Position the anesthetized mouse in the PET/CT scanner.
o Perform a CT scan for anatomical reference and attenuation correction.
o Acquire a static PET scan (e.g., 10-15 minutes).
e Image Analysis:
o Reconstruct PET images and co-register them with the CT images.
o Draw ROIs on the tumors to calculate the Standardized Uptake Value (SUV).

o Compare the change in tumor SUV before and after Selitrectinib treatment.

Dynamic Contrast-Enhanced MRI (DCE-MRI) Protocol

This protocol is for assessing changes in tumor vascularity and permeability in response to
Selitrectinib.

Procedure:
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e Animal Preparation: Anesthetize the mouse and place it in an MRI-compatible cradle with
physiological monitoring (respiration and temperature).

» Pre-contrast Imaging: Acquire pre-contrast T1-weighted and T2-weighted images to
determine tumor location and volume.

o DCE-MRI Acquisition:
o Begin a dynamic series of fast T1-weighted scans.

o After a few baseline scans, inject a gadolinium-based contrast agent (e.g., Gd-DTPA) via a
tail vein catheter.

o Continue acquiring dynamic scans for a set period (e.g., 10-15 minutes) to capture the
wash-in and wash-out of the contrast agent.[9][10][11]

o Data Analysis:
o Analyze the dynamic signal intensity changes within the tumor ROI.

o Apply pharmacokinetic models (e.g., Tofts model) to the data to calculate parameters such
as Ktrans (volume transfer constant) and ve (extracellular extravascular volume fraction).

o Compare these parameters before and after Selitrectinib treatment to assess changes in
vascular function.

Logical Relationships in Efficacy Assessment

The data obtained from these imaging modalities can be integrated to provide a
comprehensive assessment of Selitrectinib’s efficacy.
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Logical flow from imaging to efficacy assessment.

Conclusion

In vivo imaging provides powerful, non-invasive tools for the preclinical evaluation of
Selitrectinib. By employing modalities such as bioluminescence imaging, PET, and MRI,
researchers can longitudinally and quantitatively assess the anti-tumor effects of Selitrectinib,
gaining critical insights into its pharmacodynamics and efficacy. The protocols and information
provided herein serve as a guide for designing and implementing robust preclinical imaging
studies to accelerate the development of this promising targeted therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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